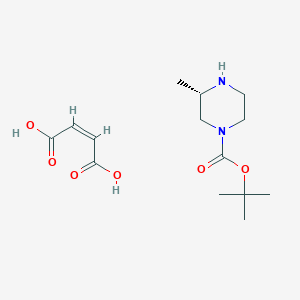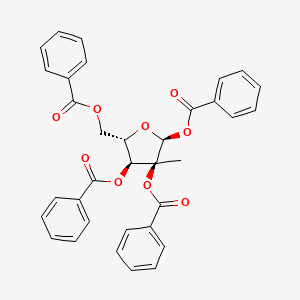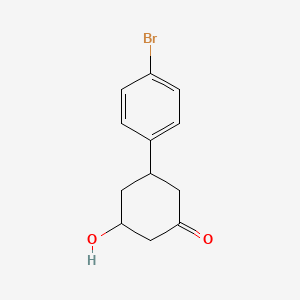
2-(3-Bromophenyl)-2H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-2H-tetrazol-5-amine is an organic compound that features a bromophenyl group attached to a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2H-tetrazol-5-amine typically involves the reaction of 3-bromobenzonitrile with sodium azide under acidic conditions to form the tetrazole ring. This reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction can be summarized as follows:
Starting Material: 3-bromobenzonitrile
Reagent: Sodium azide
Solvent: Dimethylformamide (DMF)
Conditions: Elevated temperature, typically around 100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenyl)-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted phenyl-tetrazole derivatives.
Oxidation: Formation of oxidized tetrazole derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Applications De Recherche Scientifique
2-(3-Bromophenyl)-2H-tetrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-2H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-2H-tetrazol-5-amine
- 2-(3-Chlorophenyl)-2H-tetrazol-5-amine
- 2-(3-Fluorophenyl)-2H-tetrazol-5-amine
Uniqueness
2-(3-Bromophenyl)-2H-tetrazol-5-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to other halogenated derivatives. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall chemical behavior .
Propriétés
Formule moléculaire |
C7H6BrN5 |
|---|---|
Poids moléculaire |
240.06 g/mol |
Nom IUPAC |
2-(3-bromophenyl)tetrazol-5-amine |
InChI |
InChI=1S/C7H6BrN5/c8-5-2-1-3-6(4-5)13-11-7(9)10-12-13/h1-4H,(H2,9,11) |
Clé InChI |
IKXATUJIWVRVKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)N2N=C(N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


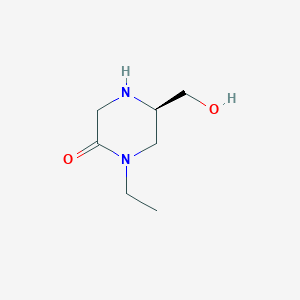
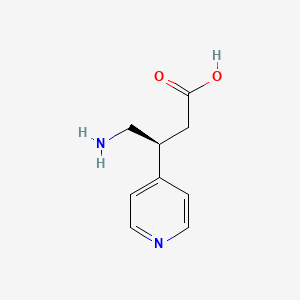
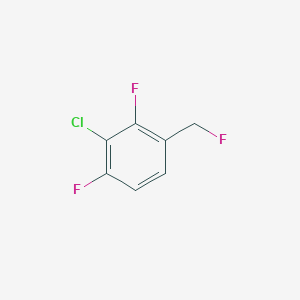

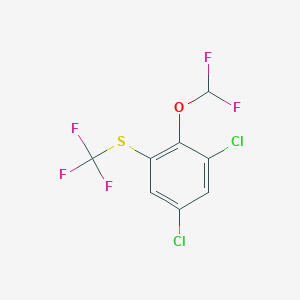
![6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl](/img/structure/B14039377.png)

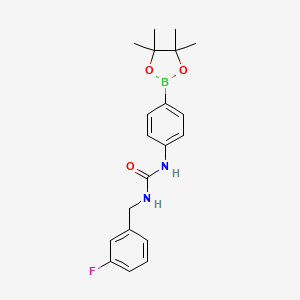
![tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14039407.png)
![Bicyclo[1.1.1]pentane-2-carbaldehyde](/img/structure/B14039408.png)
![Racemic-(3R,3aS,6aS)-5-(t-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B14039412.png)
